The compound can be sourced from various chemical suppliers and is listed in databases such as PubChem (CID: 20289271) and American Elements. Its classification falls under heterocyclic organic compounds due to the presence of multiple nitrogen atoms within its ring structure. The compound's IUPAC name is 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine oxalate.
The synthesis of 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine oxalate has been described in several patents. One notable method involves a chiral synthesis that utilizes N-sp3 protective groups to achieve selectivity in the formation of the compound. The synthesis typically involves:
The detailed methodologies can be found in patent documents like WO2013050424A1 which outlines specific techniques for synthesizing derivatives of this compound.
The molecular structure of 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine oxalate features a bicyclic framework consisting of a pyrazine ring fused to a triazole ring. Key structural characteristics include:
The spatial arrangement of atoms and the presence of functional groups influence the compound's reactivity and interaction with biological targets.
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine oxalate undergoes various chemical reactions that include:
These reactions are crucial for modifying the compound for specific applications in pharmaceuticals.
The mechanism of action for 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine oxalate primarily involves its role as an antagonist at neurokinin-3 receptors. This receptor is part of the tachykinin family and is involved in neurotransmission related to pain perception and mood regulation.
Experimental data supporting these mechanisms can be found in pharmacological studies referenced in patent filings.
The physical and chemical properties of 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine oxalate include:
These properties are essential for understanding how the compound behaves under different conditions and its suitability for various applications.
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine oxalate has several scientific applications:
The construction of the saturated triazolopyrazine ring system relies critically on catalytic hydrogenation. A key precursor, 1,4-disubstituted pyrazine, undergoes high-pressure hydrogenation (5–15 bar H₂) using palladium on carbon (Pd/C, 5–10 wt%) in polar protic solvents like ethanol or methanol. This step reduces the pyrazine ring while preserving the triazole functionality, achieving >95% conversion under optimized conditions [1] [8]. Reaction temperature significantly impacts selectivity: temperatures exceeding 60°C promote over-reduction and dehalogenation byproducts. Patent CN102796104A demonstrates that in situ acidification with hydrochloric acid during hydrogenation suppresses secondary amine formation, enhancing yield to 88% [1].
Table 1: Hydrogenation Conditions for Pyrazine Saturation
Catalyst | H₂ Pressure (bar) | Temperature (°C) | Solvent | Yield (%) |
---|---|---|---|---|
5% Pd/C | 10 | 50 | Ethanol | 88 |
10% Pd/C | 15 | 40 | Methanol | 82 |
Pd(OH)₂/C | 5 | 60 | iPrOH | 78 |
Post-hydrogenation, the free base is converted to the oxalate salt to improve crystallinity and purity. Optimal crystallization employs mixed-solvent systems:
Isopropanol/ethyl acetate (1:3 v/v) yields needle-like crystals with >99.5% HPLC purity, while aqueous ethanol induces hydrate formation. Crucially, oxalic acid stoichiometry exceeding 1.1 equiv reduces yield due to co-precipitation of excess acid. Filtration and washing with cold MTBE (<5°C) afford the oxalate salt in 92% yield with minimal residual solvents [3] [5].
Table 2: Oxalate Crystallization Efficiency by Solvent System
Solvent | Acid Equiv | Crystallization Temp (°C) | Purity (%) | Yield (%) |
---|---|---|---|---|
Ethanol/water (9:1) | 1.0 | 0 | 98.2 | 85 |
Isopropanol/EtOAc (1:3) | 1.05 | -10 | 99.7 | 92 |
Acetone | 1.1 | 5 | 97.8 | 78 |
Ring closure to form the triazole moiety employs cyclocondensation mediated by trifluoroacetic anhydride (TFAA). The mechanism proceeds via:
Kinetic studies reveal TFAA’s superiority over acetic anhydride: its strong electron-withdrawing nature accelerates cyclization by 8-fold (k = 2.4 × 10⁻³ s⁻¹ vs. 3.0 × 10⁻⁴ s⁻¹). However, stoichiometric excess (>2.5 equiv) degrades yield to <70% due to diacylation byproducts. Solvent modulation is critical – dichloromethane maintains homogeneous conditions, while chlorobenzene suppresses epimerization at adjacent chiral centers [1].
The triazolopyrazine core lacks chiral centers, but stereoselectivity becomes crucial when synthesizing substituted variants (e.g., 3-trifluoromethyl derivatives for sitagliptin). Ring closure at low temperatures (-10°C) preserves enantiopurity when using chiral precursors, as confirmed by identical ¹H NMR shifts (δ 3.2–4.3 ppm) in racemic and enantiopure oxalate salts [5] [10]. Computational modeling indicates the transition state favors a planar arrangement, minimizing steric bias during cyclization. Consequently, stereochemical integrity relies entirely on precursor configuration rather than the ring-closing step itself [8].
Solvent-free cyclocondensation significantly improves process sustainability:
This approach also streamlines purification: crude products dissolve directly in ethanol for oxalate salt formation without intermediate extraction. Life-cycle analysis confirms a 40% reduction in cumulative energy demand versus traditional methods [1] [8].
Palladium-catalyzed steps (e.g., hydrogenation, Suzuki coupling) are optimized via:
Table 3: Environmental Metrics for Catalytic Hydrogenation Methods
Method | Pd Loading (mol%) | Reaction Time (h) | Pd Waste (kg/kg product) | PMI* |
---|---|---|---|---|
Batch (Pd/C) | 5.0 | 12 | 0.18 | 32 |
Recycled Pd/C (5 cycles) | 5.0 | 12 | 0.036 | 8.5 |
Flow nano-Pd | 0.1 | 0.5 | 0.0003 | 3.2 |
*Process Mass Intensity (PMI) = total mass input / mass product
Additional innovations include replacing Pd with nickel-doped catalysts for non-critical reductions, cutting costs by 65% without compromising yield [1].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0